molecular formula C20H18N2O6S B2441165 N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2320900-27-2

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B2441165
CAS RN: 2320900-27-2
M. Wt: 414.43
InChI Key: GKUFUEMYPANNQK-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery and development.

Scientific Research Applications

Chemical Properties and Medicinal Chemistry

N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that shares structural similarities with bioactive molecules that have furan and thiophene as structural units. These heterocycles are significant in drug design and are part of various bioactive molecules in medicinal chemistry. Furan and thiophene derivatives are particularly valued for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. The compound under discussion likely shares these properties, although specific activities depend on the precise structure and substituents involved (Ostrowski, 2022).

Role in Synthetic Chemistry

This compound is also structurally related to arylmethylidene derivatives of 3H-furan-2-ones, which are known for their versatile reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to the production of a wide range of compounds including amides, pyrrolones, benzofurans, and others. This demonstrates the compound's potential utility in synthetic chemistry for the creation of diverse molecular structures, potentially leading to novel pharmacological agents (Kamneva, Anis’kova, & Egorova, 2018).

Potential in Polymer and Material Science

Compounds with furan derivatives are also highlighted for their role in the development of new generations of polymers, functional materials, and fuels. The reviewed compound might be involved in such advancements due to its furan structural units. Furan derivatives are seen as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources, which further underscores the environmental and sustainable importance of such compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact and Removal Technologies

Concerning environmental considerations, it's important to note that compounds with furan units are part of the broader group of dioxins and furans, which have significant environmental and health impacts. These compounds are persistent organic pollutants with known toxic effects, including carcinogenic potential. Technologies and methods to minimize or remove dioxins and furans from the environment, such as incinerator flue gas, are subjects of ongoing research, which is crucial for mitigating the negative impacts of these substances (Mukherjee, Debnath, & Ghosh, 2016).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-19-9-10-20(24)22(19)14-5-7-15(8-6-14)29(25,26)21-13-16(17-3-1-11-27-17)18-4-2-12-28-18/h1-8,11-12,16,21H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUFUEMYPANNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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